Ac-dA Phosphoramidite
CAS No.:
Cat. No.: VC16018874
Molecular Formula: C42H50N7O7P
Molecular Weight: 795.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H50N7O7P |
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Molecular Weight | 795.9 g/mol |
IUPAC Name | N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |
Standard InChI | InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1 |
Standard InChI Key | DMHOKHJJIFMQTO-CLOUSOCSSA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Ac-dA Phosphoramidite belongs to the family of nucleoside phosphoramidites, which are universally employed in automated DNA synthesis. Its molecular structure (Figure 1) comprises three functional components:
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A 5'-O-dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl during chain elongation and provides a chromophore for spectrophotometric yield monitoring.
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An N6-acetyl-protected deoxyadenosine base, which prevents side reactions at the exocyclic amine during synthesis.
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A 2-cyanoethyl N,N-diisopropyl phosphoramidite moiety, which facilitates phosphite triester bond formation with the growing oligonucleotide chain .
Table 1: Key Physicochemical Properties of Ac-dA Phosphoramidite
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₂H₅₀N₇O₇P | |
Molecular Weight | 795.88 g/mol | |
CAS Number | 1027734-01-5 | |
Purity (HPLC) | ≥98% | |
Storage Conditions | -20°C under inert atmosphere |
The acetyl protecting group distinguishes Ac-dA from conventional benzoyl (Bz)-protected dA phosphoramidites, enabling faster deprotection kinetics. For instance, oligonucleotides synthesized with Ac-dA can be deprotected in 10 minutes using a 1:1 mixture of ammonium hydroxide and methylamine (AMA), whereas Bz-dA requires hours under traditional conditions .
Synthesis and Mechanochemical Advancements
The synthesis of Ac-dA Phosphoramidite follows established protocols for nucleoside phosphoramidites, involving sequential protection, phosphorylation, and purification steps. Recent innovations in mechanochemical synthesis—a solvent-free approach using ball milling—have demonstrated feasibility for phosphoramidite coupling reactions. Johnston et al. (2021) reported that milling DMT-dC(Bz) phosphoramidite with Ac-dA(Bz) in the presence of activators like 4,5-dicyanoimidazole (DCI) yielded dinucleoside phosphites with >45% conversion .
Table 2: Optimized Conditions for Mechanochemical Coupling
Parameter | Value | Outcome |
---|---|---|
Milling Time | 1 hour at 25 Hz | 46.5% product yield |
Activator | DCI (2.5 eq) | Reduced hydrolysis |
Solvent Additive | 5 eq MeCN | Improved mass transfer |
Pre-Milling Step | 5 min with MeCN | Enhanced mixing |
Notably, the hygroscopic nature of phosphoramidites necessitates stringent anhydrous conditions. Residual water (>0.1% w/w) promotes hydrolysis to H-phosphonates, which compete with desired coupling reactions . Mechanochemical methods mitigate this by minimizing solvent use, though pre-milling with polar solvents like acetonitrile (MeCN) remains critical for reagent activation .
Applications in Oligonucleotide Therapeutics
Ac-dA Phosphoramidite is integral to synthesizing antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs. Its acetyl group enables rapid deprotection—a prerequisite for high-throughput manufacturing. Thermo Fisher Scientific’s TheraPure™-grade phosphoramidites, including Ac-dA, adhere to stringent impurity thresholds (<0.5% total impurities) required for clinical applications .
Table 3: Comparative Deprotection Kinetics of dA Phosphoramidites
Phosphoramidite | Protecting Group | Deprotection Time (AMA, 65°C) |
---|---|---|
Ac-dA | Acetyl | 10 minutes |
Bz-dA | Benzoyl | 4–16 hours |
The accelerated deprotection of Ac-dA-derived oligonucleotides reduces process timelines and mitigates base degradation, enhancing product yields . Furthermore, Ac-dA’s compatibility with MerMade™ and ABI synthesizers ensures seamless integration into existing production workflows .
Quality Control and Analytical Characterization
Rigorous quality control protocols ensure batch-to-batch consistency. Key analyses include:
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31P NMR Spectroscopy: Verifies phosphoramidite integrity (δ ≈ 148–150 ppm) and detects H-phosphonate byproducts (δ ≈ 128–130 ppm) .
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Reverse-Phase HPLC: Quantifies purity (≥98%) and identifies DMT-off failure sequences .
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Mass Spectrometry (MS): Confirms molecular weight (m/z 795.88) .
Thermo Fisher’s standard-grade Ac-dA Phosphoramidite is supplied in serum vials with butyl rubber septa, ensuring compatibility with anhydrous reagent handling systems .
Challenges and Mitigation Strategies
Despite its advantages, Ac-dA Phosphoramidite presents challenges:
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Hydrolysis Sensitivity: Ambient moisture induces hydrolysis to H-phosphonates, necessitating argon-flushed packaging and desiccated storage .
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Activator Compatibility: Ionic activators like N-methylimidazolium triflate (NMI·Tf) may introduce residual metals, requiring post-synthesis purification .
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Cost Considerations: At €1,522/25 mg, Ac-dA is cost-prohibitive for large-scale applications without optimization .
Mitigation strategies include adopting mechanochemical synthesis to reduce solvent costs and implementing real-time 31P NMR monitoring to abort failed batches early .
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